
6-Formyl-4-(trifluoromethyl)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Formyl-4-(trifluoromethyl)pyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H4F3NO3. This compound is characterized by the presence of a formyl group, a trifluoromethyl group, and a carboxylic acid group attached to a pyridine ring. It is used as a building block in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-4-(trifluoromethyl)pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the trifluoromethylation of 4-iodobenzene followed by formylation and carboxylation reactions. The reaction conditions typically involve the use of strong bases and transition metal catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Formyl-4-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to an alcohol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include 6-carboxy-4-(trifluoromethyl)pyridine-2-carboxylic acid, 6-hydroxymethyl-4-(trifluoromethyl)pyridine-2-carboxylic acid, and various substituted derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
6-Formyl-4-(trifluoromethyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Formyl-4-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. The trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity to hydrophobic pockets in proteins .
Comparación Con Compuestos Similares
Similar Compounds
6-(Trifluoromethyl)pyridine-2-carboxylic acid: Lacks the formyl group but has similar chemical properties.
2-(Trifluoromethyl)pyridine-4-carboxylic acid: Has the trifluoromethyl group at a different position on the pyridine ring.
6-(Trifluoromethyl)pyridine-2-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid group.
Uniqueness
6-Formyl-4-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the presence of both a formyl group and a trifluoromethyl group on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C8H4F3NO3 |
|---|---|
Peso molecular |
219.12 g/mol |
Nombre IUPAC |
6-formyl-4-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)4-1-5(3-13)12-6(2-4)7(14)15/h1-3H,(H,14,15) |
Clave InChI |
HQWVXBANOUNFQY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C=O)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


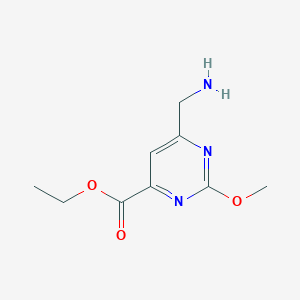
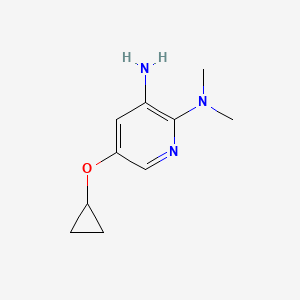

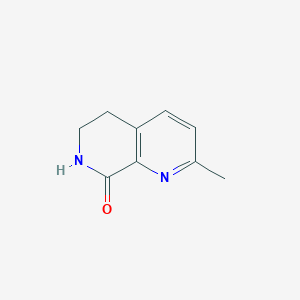

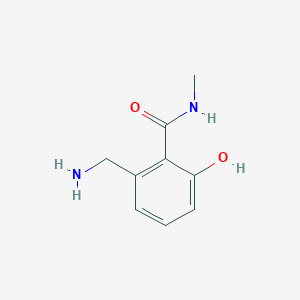

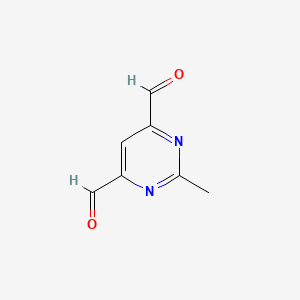
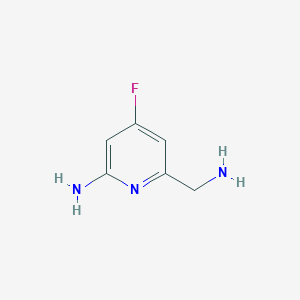



![6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B14848703.png)

